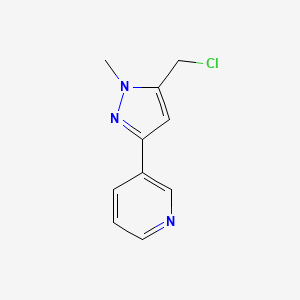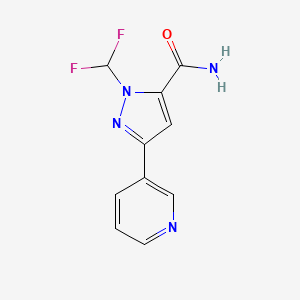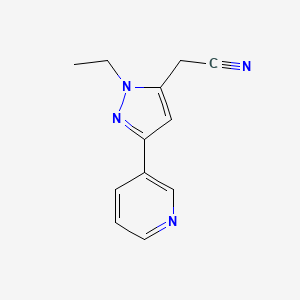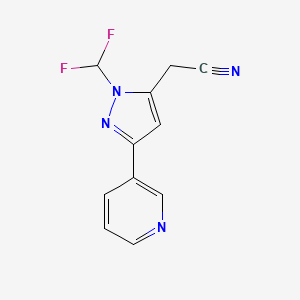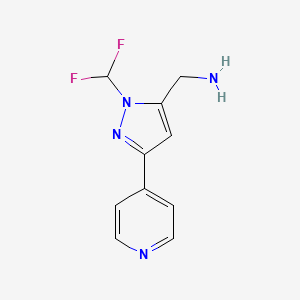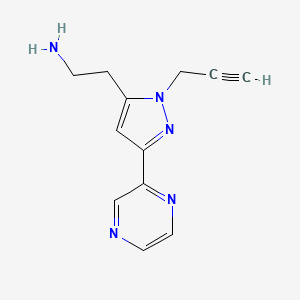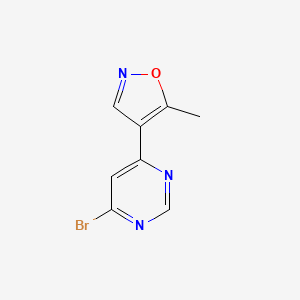
4-(6-溴嘧啶-4-基)-5-甲基异恶唑
描述
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学中的杂化催化剂
杂化催化剂在合成用于药物应用的复杂分子中发挥着至关重要的作用。一篇综述文章强调了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶-2-酮/2,4-二酮中的重要性,它们是医药和制药工业的关键前体。由于其生物利用度,这些支架具有广泛的适用性,并使用多样化的杂化催化剂合成,包括有机催化剂、金属催化剂和绿色溶剂。这展示了在创建药理学相关结构方面不断演变的方法(Parmar, Vala, & Patel, 2023)。
环境和毒理学问题
已综述了相关溴化合物的环境浓度和毒理学,如 2,4,6-三溴苯酚,总结了它们在各种环境中的存在,包括它们的毒代动力学和毒力学。该化合物用作农药和溴化阻燃剂的降解产物,强调了与工业中使用的化学化合物相关的环境影响和毒理学问题(Koch & Sures, 2018)。
噻唑并嘧啶支架的抗癌特性
噻唑并嘧啶支架被认为是有前途的生物活性化合物,具有多种生物活性,包括抗癌特性。该领域的研究导致了噻唑并嘧啶衍生物的设计、合成和评估,突出了这些化合物在癌症治疗中的潜力。这展示了对肿瘤学中具有显着治疗价值的新型化合物的持续探索(Islam & Fahmy, 2022)。
木聚糖衍生物的应用潜力
将木聚糖化学改性为生物聚合物醚和酯为药物递送应用开辟了新的途径。通过先进的合成和分析技术,木聚糖衍生物已被证明可以形成可用于靶向药物递送的纳米颗粒,展示了材料科学和药物化学在治疗应用中的交叉(Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)。
作用机制
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities . For example, pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Isoxazoles
are azoles with an oxygen atom next to the nitrogen. They are also a class of compounds that have been shown to have a wide range of biological activities .
The mechanism of action of a compound generally involves the compound binding to a target molecule in the body, such as a protein, and altering its activity, which can lead to a therapeutic effect .
The biochemical pathways affected by a compound are the series of chemical reactions in a cell that the compound influences. These pathways can lead to various physiological effects .
Pharmacokinetics
refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence the drug’s therapeutic effect .
The result of action of a compound refers to the molecular and cellular effects of the compound’s action, which can include changes in cell signaling, gene expression, or cell survival .
Environmental factors
, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The interaction between 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole and CDK2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of the cell cycle, which can be beneficial in the treatment of cancer .
Cellular Effects
The effects of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by interfering with cell signaling pathways. Specifically, 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole affects the CDK2/cyclin A2 complex, leading to cell cycle arrest and subsequent apoptosis . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of CDK2, resulting in the inhibition of the enzyme’s activity. This binding is facilitated by the bromopyrimidine moiety, which interacts with key amino acid residues in the active site. Furthermore, 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole has been found to induce conformational changes in CDK2, enhancing its inhibitory effects . These interactions ultimately lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods. Degradation of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can occur under certain conditions, such as exposure to high temperatures or extreme pH levels . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity. At higher doses, 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects while minimizing adverse effects.
Metabolic Pathways
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body.
Transport and Distribution
The transport and distribution of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole can bind to plasma proteins, influencing its distribution and accumulation in various tissues.
Subcellular Localization
The subcellular localization of 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other biomolecules . Targeting signals and post-translational modifications play a role in directing 4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole to specific cellular compartments, enhancing its inhibitory effects on CDK2 and other enzymes.
属性
IUPAC Name |
4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLWZJBBLBGMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)

